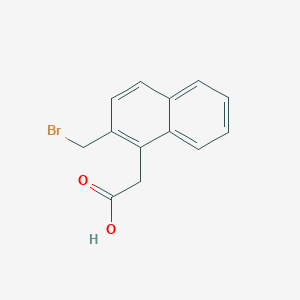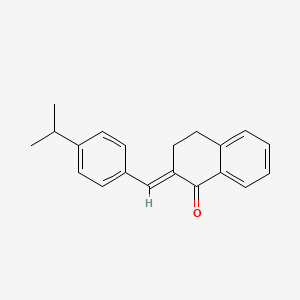![molecular formula C16H27NO3 B11845254 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one CAS No. 94329-49-4](/img/structure/B11845254.png)
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Hydroxyethoxy)-14-azadispiro[5152]pentadecan-15-one is a complex organic compound with a unique structure characterized by multiple spirocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves multiple steps. One common method includes the reaction of piperazine with piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction, the product is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is evaporated to remove the solvent, yielding a crude product. This crude product undergoes vacuum reduced pressure rectification to obtain high-purity this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of efficient solvents and recycling of intermediates are key aspects of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one: A structurally similar compound with comparable properties and applications.
1,8-Dioxadispiro[5.0.5.3]pentadecan-13-one: Another spirocyclic compound with similar chemical behavior.
Uniqueness
7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
94329-49-4 |
|---|---|
Fórmula molecular |
C16H27NO3 |
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
7-(2-hydroxyethoxy)-14-azadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C16H27NO3/c18-11-12-20-13-15(7-3-1-4-8-15)14(19)17-16(13)9-5-2-6-10-16/h13,18H,1-12H2,(H,17,19) |
Clave InChI |
FCVIFNSSGRCVBC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(C3(CCCCC3)NC2=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)




![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)

![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)

![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)



![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845260.png)
